3-Amino-4-bromobenzonitrile
Overview
Description
3-Amino-4-bromobenzonitrile is a chemical compound with the molecular formula C7H5BrN2 and a molecular weight of 197.03 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at room temperature .
Molecular Structure Analysis
The InChI code for 3-Amino-4-bromobenzonitrile is 1S/C7H5BrN2/c8-6-2-1-5(4-9)3-7(6)10/h1-3H,10H2 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
3-Amino-4-bromobenzonitrile is a solid substance . It should be stored in a dark place, under an inert atmosphere, at room temperature .Scientific Research Applications
Synthesis and Characterization
- Silver(I) Complexes with Cyanoanilines : 3-Amino-4-bromobenzonitrile was used to synthesize Ag(I) complexes, demonstrating its utility in forming complex compounds with silver ions. These complexes exhibited notable antibacterial activity, suggesting potential applications in biomedical fields (Qian et al., 2016).
Applications in Agriculture
- Herbicide Resistance in Transgenic Plants : A study demonstrated the use of a specific gene to convert bromoxynil, a herbicide, into a less harmful compound, showcasing the potential of 3-Amino-4-bromobenzonitrile in developing herbicide-resistant crops and reducing environmental impact (Stalker, Mcbride & Malyj, 1988).
Synthetic Chemistry
- Assembly of 3-Aminoindazoles : The compound played a pivotal role in a CuBr-catalyzed coupling/condensation cascade process, leading to the formation of substituted 3-aminoindazoles. This showcases its versatility in synthetic organic chemistry and potential applications in pharmaceuticals (Xu et al., 2013).
Medicinal Chemistry and Pharmacology
- Development of Anti-Cancer Compounds : Research on a family of Iron(II)-Cyclopentadienyl compounds, where 3-Amino-4-bromobenzonitrile was a key component, revealed strong activity against colorectal and triple-negative breast cancer cells. This suggests its potential in the development of new chemotherapeutic agents (Pilon et al., 2020).
Safety And Hazards
Safety information for 3-Amino-4-bromobenzonitrile indicates that it may be harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and if in eyes: Rinse cautiously with water for several minutes .
properties
IUPAC Name |
3-amino-4-bromobenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2/c8-6-2-1-5(4-9)3-7(6)10/h1-3H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAGGUNDAQDTCFW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-4-bromobenzonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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